molecular formula C8H4FN3O3 B045354 7-Fluoro-6-nitroquinazolin-4(3H)-one CAS No. 162012-69-3

7-Fluoro-6-nitroquinazolin-4(3H)-one

Numéro de catalogue B045354
Numéro CAS: 162012-69-3
Poids moléculaire: 209.13 g/mol
Clé InChI: VTUAEMSZEIGQRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of related fluoroquinazolinones involves several steps, including cyclization, chlorination, and nucleophilic substitution. For instance, a method has been developed for preparing 1-substituted 3-nitroquinolin-4(1H)-ones from 2-fluoro-α-nitroacetophenones, demonstrating the versatile synthetic approaches available for such compounds (Rádl & Chan, 1994). Another study presents the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine from 2-amino-4-fluoro benzoic acid through cyclization, highlighting the diverse synthetic routes (Zhou et al., 2019).

Molecular Structure Analysis

The molecular structure of fluoroquinazolinone derivatives has been characterized using various spectroscopic methods. For example, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was determined, showing an orthorhombic system and a three-dimensional structure via weak N–H…N hydrogen bonding (Cai et al., 2019).

Chemical Reactions and Properties

Fluoroquinazolinones participate in various chemical reactions, including nucleophilic substitution, where the fluorine atom can be replaced with different nucleophiles. A study on 3-fluoro-4-nitroquinoline 1-oxide demonstrated its reactivity, where the fluorine atom was replaced with OR- or NR2-containing compounds (Araki et al., 1968).

Physical Properties Analysis

The physical properties of fluoroquinazolinones, such as solubility, melting point, and stability, are crucial for their application in chemical synthesis and pharmaceutical formulation. However, specific details on the physical properties of 7-Fluoro-6-nitroquinazolin-4(3H)-one require further research in the literature.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different chemical agents, and photostability, are essential for understanding the behavior of fluoroquinazolinones in chemical reactions and in biological systems. The structure-activity relationships of 6-nitroquinazolines, for instance, have been explored to understand their inhibitory activities toward various biological targets, indicating the importance of specific substituents for biological activity (Tobe et al., 2002).

Applications De Recherche Scientifique

Application in Antitumor Drug Synthesis

  • Summary of the Application : The compound “7-Fluoro-6-nitroquinazolin-4(3H)-one” is used in the synthesis of many antitumor drugs . It’s particularly used in the creation of a compound known as “4-((7-methoxy-6-nitroquinazolin-4-yl) oxy) aniline”, which is common in many antitumor drugs .
  • Methods of Application or Experimental Procedures : The target product, “4-((7-methoxy-6-nitroquinazolin-4-yl) oxy) aniline”, is synthesized from “7-fluoro-6-nitroquinazolin-4-ol” through three steps including chlorination and nucleophilic substitution reactions . The structure of the compound was confirmed by 1H NMR and MS spectrum .
  • Results or Outcomes : The total yield of the three steps was high, up to 61.7% . This efficient synthetic method with high yield has been established for the compound .

Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4,6-diamine

  • Summary of the Application : This compound is used in the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4,6-diamine . This derivative has exhibited potential biological activities in medicine .
  • Methods of Application or Experimental Procedures : The compound is synthesized from commercially available 4-chloro-7-fluoro-6-nitro-quinazoline through three steps including substitution with phenylamine, nucleophilic substitution, and reduction reaction . The structures were confirmed by 1H NMR .
  • Results or Outcomes : A rapid synthetic method for the compound was established .

Synthesis of (3-Chloro-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine

  • Summary of the Application : “7-Fluoro-6-nitroquinazolin-4(3H)-one” is used in the synthesis of (3-Chloro-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine . This compound has potential applications in the field of medicine .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine

  • Summary of the Application : This compound is used in the synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine . This derivative has exhibited potential biological activities in medicine .
  • Methods of Application or Experimental Procedures : The compound is synthesized from 4-chloro-7-fluoro-6-nitro-quinazoline through a two-step reaction including substitution with phenylamine and nucleophilic substitution . The structures were confirmed by 1H NMR .
  • Results or Outcomes : A rapid synthetic method for the compound was established . The improved process has the advantages of mild reaction conditions, simple operation, and low cost .

Synthesis of (3-Chloro-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine

  • Summary of the Application : “7-Fluoro-6-nitroquinazolin-4(3H)-one” is used in the synthesis of (3-Chloro-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine . This compound has potential applications in the field of medicine .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Propriétés

IUPAC Name

7-fluoro-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUAEMSZEIGQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427688
Record name 7-Fluoro-6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-nitroquinazolin-4(3H)-one

CAS RN

162012-69-3
Record name 7-Fluoro-6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-6-nitroquinazolin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-6-nitroquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Fluoro-6-nitroquinazolin-4(3H)-one
Reactant of Route 3
7-Fluoro-6-nitroquinazolin-4(3H)-one
Reactant of Route 4
7-Fluoro-6-nitroquinazolin-4(3H)-one
Reactant of Route 5
7-Fluoro-6-nitroquinazolin-4(3H)-one
Reactant of Route 6
7-Fluoro-6-nitroquinazolin-4(3H)-one

Citations

For This Compound
11
Citations
Y Wu, A Ji, A Zhang, Y Shen - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The quinazolinone unit of the title compound, C8H4FN3O3, is essentially planar, with a maximum deviation of 0.0538 (14) Å for the O atom. The nitro group is twisted by 12.0 (3) from …
Number of citations: 3 scripts.iucr.org
Y Tu, Y OuYang, S Xu, Y Zhu, G Li, C Sun… - Bioorganic & medicinal …, 2016 - Elsevier
Two series of afatinib derivatives bearing cinnamamide moiety (10a–n and 11a–h) were designed, synthesized and evaluated for the IC 50 values against four cancer cell lines (A549, …
Number of citations: 37 www.sciencedirect.com
D Kobus, Y Giesen, R Ullrich, H Backes… - Applied Radiation and …, 2009 - Elsevier
Radiolabelled epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors potentially facilitate the assessment of EGFR overexpression in tumors. Since elaborate multi-step …
Number of citations: 32 www.sciencedirect.com
J Shao, E Chen, K Shu, W Chen, G Zhang… - Bioorganic & Medicinal …, 2016 - Elsevier
Despite the remarkable benefits of gefitinib, the clinical efficacy is eventually diminished due to the acquired point mutations in the EGFR (T790M). To address this unmet medical need, …
Number of citations: 14 www.sciencedirect.com
GW Rewcastle, BD Palmer, AJ Bridges… - Journal of medicinal …, 1996 - ACS Publications
Following the discovery of 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline (4; PD 153035) as an extremely potent (IC 50 0.025 nM) inhibitor of the tyrosine kinase activity of the …
Number of citations: 218 pubs.acs.org
P Hu, D Han, R Ruan, LM Zheng, SH Chou… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Non-small cell lung cancer (NSCLC) patients with activating epidermal growth factor receptor (EGFR) mutations initially respond well to the EGFR tyrosine kinase inhibitors (TKIs) …
Number of citations: 2 www.ncbi.nlm.nih.gov
W Hou, Y Ren, Z Zhang, H Sun, Y Ma, B Yan - Bioorganic & Medicinal …, 2018 - Elsevier
A series of novel quinazoline derivatives bearing various C-6 benzamide substituents were synthesized and evaluated as EGFR inhibitors, and most showed significant inhibitory …
Number of citations: 19 www.sciencedirect.com
L Zhao, T Fan, Z Shi, C Ding, C Zhang, Z Yuan… - European Journal of …, 2021 - Elsevier
Acquired resistance leads to the failure of EGFR TKIs in NSCLC treatment. A novel series of hydroxamic acid-containing 4-aminoquinazoline derivatives as irreversible ErbB/HDAC …
Number of citations: 11 www.sciencedirect.com
JA McIntyre, J Castaner, PA Leeson - Drugs of the Future, 2005 - access.portico.org
Dysfunction of intracellular signaling pathways has been implicated in the development and progression of cancer. Canertinib is an irreversible small-molecule tyrosine kinase inhibitor …
Number of citations: 21 access.portico.org
L Shi, YJ Wang, JC An, B Li, J Hu - Zeitschrift für Kristallographie …, 2022 - degruyter.com
C 8 H 5 N 3 O 3 , monoclinic, P2 1 /c (no. 14), a = 9.1778(16) Å, b = 7.0270(10) Å, c = 12.518(2) Å, β = 92.930(6), V = 806.3(2) Å 3 , Z = 4, R gt (F 2 ) = 0.0469, wR ref (F 2 ) = 0.1353, T = …
Number of citations: 4 www.degruyter.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.